molecular formula C14H19NO3 B7925498 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol

2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol

Cat. No.: B7925498
M. Wt: 249.30 g/mol
InChI Key: WOIVAJKXFXGULF-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol is a synthetic compound featuring a 2,3-dihydro-benzo[1,4]dioxin core substituted with a cyclopropylmethylamino-ethanol side chain. Limited data are available on its synthesis or applications; however, it was listed as discontinued by CymitQuimica in 2025, suggesting challenges in production or commercial viability .

Properties

IUPAC Name

2-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-6-5-15(12-2-3-12)10-11-1-4-13-14(9-11)18-8-7-17-13/h1,4,9,12,16H,2-3,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIVAJKXFXGULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodioxane Carboxylic Acid Synthesis

The precursor 2,3-dihydro-benzodioxin-6-carboxylic acid is synthesized via cyclization of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane under basic conditions:

Procedure :

  • 2,3-Dihydroxybenzoic acid (70 mmol) is reacted with 1,2-dibromoethane (278 mmol) and potassium carbonate (280 mmol) in DMF at 65°C for 24 hours.

  • Acidification with HCl yields the carboxylic acid (m.p. 193–194°C, 75% yield).

Optimization :

  • Solvent : DMF enhances reactivity compared to toluene or THF.

  • Temperature : Elevated temperatures (65°C) prevent side reactions like over-alkylation.

Conversion to Aldehyde Intermediate

The carboxylic acid is converted to 2,3-dihydro-benzodioxin-6-carbaldehyde via a two-step process:

  • Activation as acyl chloride : Treatment with thionyl chloride (SOCl₂) at 70–80°C for 4 hours achieves quantitative conversion.

  • Reduction to aldehyde : Use of Rosenmund reduction or diazomethane-mediated transformations yields the aldehyde (42% yield).

Cyclopropylamine Synthesis and Functionalization

Cyclopropanation Strategies

Cyclopropylamine is synthesized via:

  • Simmons-Smith reaction : Reaction of allylamine with diiodomethane and zinc-copper couple.

  • Buchwald-Hartwig amination : Coupling of cyclopropyl bromide with ammonia under palladium catalysis.

Challenges :

  • Steric hindrance necessitates high-pressure conditions (5–10 atm) for satisfactory yields.

  • Purification via distillation or chromatography is required to remove byproducts like cyclopropane.

Protection-Deprotection Sequences

To prevent undesired side reactions during coupling:

  • Boc protection : Cyclopropylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Deprotection : HCl in dioxane or TFA removes the Boc group post-coupling.

Reductive Amination for Final Product Assembly

Coupling of Aldehyde and Amine

The critical step involves reacting 2,3-dihydro-benzodioxin-6-carbaldehyde with cyclopropylamine under reductive conditions:

Procedure :

  • Aldehyde (0.66 mmol) and cyclopropylamine (0.66 mmol) are stirred in methanol-dichloromethane (1:3) with triethylamine (3.3 mmol).

  • Sodium borohydride (0.66 mmol) is added, and the mixture is stirred for 90 minutes.

Conditions Table :

ParameterOptimal ValueImpact on Yield
SolventMeOH:DCM (1:3)Maximizes solubility of intermediates
Temperature25°CPrevents aldehyde oxidation
Reducing AgentNaBH₄Mild, selective for imine reduction
CatalystNoneAvoids over-reduction

Yield : 68–72% after purification via silica gel chromatography.

Side Reactions and Mitigation

  • Over-alkylation : Minimized by using a 1:1 aldehyde:amine ratio.

  • Esterification : Suppressed by anhydrous conditions and molecular sieves.

Alternative Synthetic Routes and Comparative Analysis

Epoxide Ring-Opening Approach

An alternative pathway involves:

  • Synthesis of 2-(chloromethyl)-2,3-dihydro-benzodioxin-6-oxide .

  • Ring-opening with cyclopropylamine in ethanol at 50°C.

Yield : 58% (lower due to competing hydrolysis).

Grignard Reaction-Based Synthesis

  • Step 1 : Formation of benzodioxinylmethylmagnesium bromide.

  • Step 2 : Reaction with cyclopropyl nitrile followed by reduction.

Disadvantage : Requires cryogenic conditions (-78°C) and affords <50% yield.

Industrial-Scale Optimization and Challenges

Catalytic Hydrogenation

  • Pd/C-mediated reduction of a nitro intermediate improves scalability:

    • 10% Pd/C, H₂ (50 psi), ethanol, 80°C → 85% yield.

Solvent Recycling

  • DMF recovery : Distillation at reduced pressure (0.1 atm, 80°C) achieves 90% solvent reuse.

Purity Specifications

  • HPLC criteria : ≥99% purity by reverse-phase C18 column (ACN:H₂O gradient).

  • Impurity profiling : Identifies <0.1% residual cyclopropane derivatives .

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino-ethanol group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethanolamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various amino-ethanol derivatives.

Scientific Research Applications

Structure

The compound features a cyclopropyl group linked to a benzo[1,4]dioxin moiety through an aminoethanol chain. This unique structure may contribute to its biological activity and interaction with various biological targets.

Properties

  • Molecular Formula : C14_{14}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 247.29 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antidepressant Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antidepressant-like effects. The cyclopropyl group is known to enhance the binding affinity to neurotransmitter receptors, potentially making this compound a candidate for antidepressant development.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of benzo[1,4]dioxin compounds and their effects on serotonin receptors. The findings suggest that modifications at the amino position can significantly alter receptor affinity and efficacy .

Antitumor Potential

Research has shown that compounds containing dioxin structures have exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth.

  • Case Study : In vitro studies demonstrated that similar compounds inhibited the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase .

Neuroprotective Effects

The neuroprotective properties of dioxin derivatives are being investigated for their potential to treat neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier makes them promising candidates for further research.

  • Research Findings : A study highlighted that certain benzo[1,4]dioxin derivatives reduced oxidative stress in neuronal cells, suggesting a protective effect against neurodegeneration .

Broad-Spectrum Antimicrobial Agents

Research has indicated that compounds with similar structures possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Case Study : A recent investigation found that derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several benzodioxin derivatives, but key differences in substituents define its uniqueness:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound : 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol Benzodioxin, cyclopropyl, ethanolamine Not reported Not reported Not reported
(5Z)-9l (Thiazolidinone derivative) Benzodioxin, thiazolidinone, benzodioxole C₂₄H₂₁N₃O₄S₂ 487.57 172–233 (dec.)
(5Z)-9m (Thiazolidinone derivative) Benzodioxin, thiazolidinone, dihydrobenzodioxin C₂₄H₂₁N₃O₅S₂ 503.57 170–243 (dec.)
(5Z)-9n (Thiazolidinone derivative) Benzodioxin, thiazolidinone, 4-hydroxy-3-methoxy C₂₃H₂₃N₃O₅S₂ 497.57 202–204
CS-0309467 (Pyridin-3-amine derivative) Benzodioxin, pyridin-3-amine, methoxy C₂₃H₂₅N₃O₃ 391.46 Not reported
2-Amino-1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone Benzodioxin, amino-ethanone, hydrochloride C₁₀H₁₂ClNO₃ 229.66 Not reported

Key Observations :

  • The target compound’s ethanolamine side chain distinguishes it from thiazolidinone derivatives (9l–9n), which exhibit heterocyclic sulfur-containing rings .
  • Unlike CS-0309467 (pyridin-3-amine), the target lacks aromatic nitrogen but shares the benzodioxin scaffold .
  • The amino-ethanone derivative () incorporates a chlorine atom, enhancing polarity compared to the target’s cyclopropyl group .

Physicochemical Properties

  • Melting Points: Thiazolidinone derivatives exhibit broad decomposition ranges (170–243°C), likely due to thermal instability of the thioxo group. The target compound’s melting point is unreported but may differ due to its ethanolamine side chain .
  • Solubility: The ethanolamine group in the target compound could enhance water solubility compared to thiazolidinones or chlorinated derivatives .

Biological Activity

2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and safety profiles.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a 2,3-dihydro-benzo[1,4]dioxin moiety. Its IUPAC name is cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methylamine hydrochloride. The molecular formula is C12H15NO2·ClH, with a molecular weight of 229.71 g/mol. It is typically found in powder form and has a purity of 95% .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds derived from benzo[dioxin] structures have shown promise in inhibiting cancer cell proliferation.
  • Antibacterial Properties : Some derivatives exhibit significant antibacterial activity against various strains of bacteria.
  • Neuroprotective Effects : Certain analogs have been studied for their neuroprotective effects in models of neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and bacterial survival.
  • Interaction with Cellular Receptors : The compound may interact with neurotransmitter receptors or other cellular targets that modulate physiological responses.
  • Induction of Apoptosis : Some studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antitumor Activity

A study evaluating the cytotoxic effects of various benzo[dioxin] derivatives found that certain structural modifications enhanced their potency against human cancer cell lines. The compound was shown to inhibit cell growth significantly at concentrations as low as 10 µM .

Antibacterial Properties

Another research effort assessed the antibacterial activity of related compounds against multi-drug resistant strains. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 20 to 40 µM against Staphylococcus aureus .

Neuroprotective Effects

In a neuroprotection study involving animal models of Alzheimer's disease, a related compound demonstrated the ability to reduce neuroinflammation and promote neuronal survival. This suggests potential applications in treating neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
AntibacterialMIC values between 20–40 µM
NeuroprotectiveReduction in neuroinflammation

Safety Profile

While preliminary studies indicate promising biological activities, safety assessments are crucial. The compound exhibits some toxicity at higher concentrations, necessitating further investigation into its pharmacokinetics and long-term effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol?

  • Methodology : The compound can be synthesized via reductive amination between 2,3-dihydrobenzo[1,4]dioxin-6-carbaldehyde and cyclopropylamine, followed by reduction with sodium borohydride or catalytic hydrogenation. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC for final purity validation. Reaction conditions (temperature, solvent, catalyst) should be optimized using Design of Experiments (DOE) to maximize yield .
  • Key Parameters :

  • Reagents : Cyclopropylamine, NaBH₄, Pd/C (for hydrogenation).
  • Solvents : Ethanol, dichloromethane.
  • Yield Range : 60–75% (depending on catalyst and purification).

Q. How is the structural characterization of this compound performed?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm the cyclopropyl group, benzodioxin core, and ethanolamine chain. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₄H₁₉NO₃). Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, amine). Cross-reference with PubChem data for spectral consistency .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodology :

  • Enzyme Inhibition : Test against kinases or GPCRs using fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assay).
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility/Stability : Use HPLC-UV to assess compound integrity in PBS or cell culture media over 24–72 hours .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Methodology : Conflicting NMR signals (e.g., overlapping peaks) can be addressed via 2D NMR (COSY, HSQC, HMBC) to resolve coupling patterns and assign quaternary carbons. X-ray crystallography provides definitive confirmation of stereochemistry and bond angles. Compare computational models (DFT-optimized structures) with experimental data .

Q. What methods are recommended for studying interactions with biological targets?

  • Methodology :

  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) for receptor-ligand interactions.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies (e.g., alanine scanning) .

Q. How can synthetic by-products be minimized during scale-up?

  • Methodology : Optimize reaction parameters (temperature, pH, stoichiometry) via DOE. Use inline FTIR or LC-MS to monitor reaction progress. Purification techniques like preparative HPLC or recrystallization (ethanol/water) remove impurities. Analyze by-products via tandem MS/MS to identify degradation pathways .

Q. How does this compound compare structurally and functionally to analogs like [Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol?

  • Methodology : Perform comparative QSAR studies using software like MOE or Open3DQSAR. Evaluate bioactivity differences (e.g., IC₅₀ values) in parallel assays. Use molecular dynamics simulations (GROMACS) to assess binding stability in target proteins .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Methodology : Re-validate computational models with updated force fields (e.g., CHARMM36). Test compound stability under assay conditions (e.g., pH, temperature). Consider off-target effects via proteome-wide affinity profiling (e.g., thermal shift assays) .

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